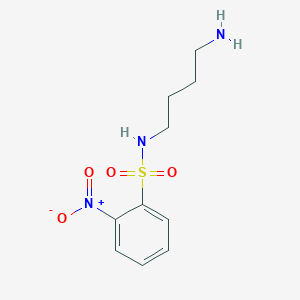

N-(4-Aminobutyl)-2-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminobutyl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S/c11-7-3-4-8-12-18(16,17)10-6-2-1-5-9(10)13(14)15/h1-2,5-6,12H,3-4,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIRGPMZEKSCSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462394 |

Source

|

| Record name | N-(4-Aminobutyl)-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211512-13-9 |

Source

|

| Record name | N-(4-Aminobutyl)-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Aminobutyl)-2-nitrobenzenesulfonamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Aminobutyl)-2-nitrobenzenesulfonamide is a molecule of significant interest in synthetic and medicinal chemistry. It incorporates the versatile 2-nitrobenzenesulfonyl (nosyl) protecting group attached to a flexible four-carbon diamine linker, putrescine (1,4-butanediamine). This guide provides a comprehensive overview of its synthesis, an analysis of its chemical and physical properties, and a discussion of its potential applications in research and drug development. The methodologies presented are grounded in established chemical principles, offering both theoretical insight and practical guidance for laboratory applications.

Introduction: The Significance of the Nosyl Moiety and Diamine Linkers

The 2-nitrobenzenesulfonyl (nosyl) group is a powerful tool in modern organic synthesis, primarily utilized as a protecting group for primary and secondary amines.[1] Its electron-withdrawing nature renders the sulfonamide nitrogen acidic, facilitating subsequent N-alkylation reactions—a cornerstone of the renowned Fukuyama amine synthesis. A key advantage of the nosyl group over other sulfonyl protecting groups, such as the tosyl group, is its facile cleavage under mild, nucleophilic conditions, typically employing a thiol and a base. This orthogonality with common acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups allows for selective deprotection in complex multi-step syntheses.

The 1,4-butanediamine (putrescine) linker is a naturally occurring polyamine involved in numerous biological processes.[2][3][4][5][6][7] Its incorporation into molecules can influence solubility, cell permeability, and interaction with biological targets. The presence of a primary amine at one end and a nosyl-protected amine at the other in this compound creates a bifunctional molecule with significant potential as a building block or linker in the synthesis of more complex structures, including peptidomimetics and other biologically active compounds.

Synthesis of this compound

The synthesis of this compound can be strategically approached in two main stages: mono-protection of 1,4-butanediamine and subsequent nosylation of the remaining primary amine. This method prevents the formation of the di-nosylated byproduct.

Strategic Rationale for the Synthetic Pathway

The direct nosylation of 1,4-butanediamine would likely result in a mixture of mono-nosylated, di-nosylated, and unreacted starting material, necessitating a challenging purification. A more controlled approach involves the use of an orthogonal protecting group for one of the amino groups of 1,4-butanediamine. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its ease of introduction and its stability under the basic conditions required for the subsequent nosylation reaction. The final step involves the selective removal of the Boc group under acidic conditions, which leaves the nosyl group intact.

Detailed Experimental Protocols

This procedure is adapted from general methods for the mono-Boc protection of diamines.

Materials:

-

1,4-Butanediamine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (DCM)

-

Distilled water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1,4-butanediamine (1.0 eq) in a mixture of dichloromethane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.0 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-(tert-butoxycarbonyl)-1,4-butanediamine.

This protocol is based on the general procedure for the nosylation of primary amines.[1]

Materials:

-

N-(tert-butoxycarbonyl)-1,4-butanediamine

-

2-Nitrobenzenesulfonyl chloride

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM), anhydrous

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve N-(tert-butoxycarbonyl)-1,4-butanediamine (1.0 eq) and triethylamine (1.0 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 2-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[1]

-

Upon completion, quench the reaction with 1N HCl.[1]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[1]

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

If necessary, purify by recrystallization or column chromatography.

This final step involves the selective deprotection of the Boc group.

Materials:

-

N-(tert-butoxycarbonyl)-N'-(2-nitrobenzenesulfonyl)-1,4-butanediamine

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 20-50% v/v) or a saturated solution of HCl in an organic solvent.

-

Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product may be obtained as the free base or its corresponding salt (e.g., hydrochloride or trifluoroacetate) depending on the workup procedure.[8]

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the available literature, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Value/Information |

| Molecular Formula | C₁₀H₁₅N₃O₄S[9][10][11] |

| Molecular Weight | 273.31 g/mol [9][10][11] |

| CAS Number | 211512-13-9 (free base)[12], 349553-74-8 (hydrochloride salt)[8][13][14][15] |

| Appearance | Expected to be a solid at room temperature, likely a crystalline powder, potentially with a yellow to brown hue due to the nitro-aromatic group. |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Solubility in water is likely to be pH-dependent due to the presence of the primary amino group. The hydrochloride salt is expected to have higher water solubility. |

| Melting Point | Not reported. For comparison, 4-nitrobenzenesulfonamide has a melting point of 178-180 °C.[16] The presence of the aminobutyl chain would likely result in a different melting point. |

| Spectral Data (Predicted) | ¹H NMR: Aromatic protons of the nitrobenzenesulfonyl group are expected in the range of δ 7.5-8.5 ppm. Protons of the butyl chain would appear as multiplets between δ 1.5-3.5 ppm. The NH protons would likely be broad signals. ¹³C NMR: Aromatic carbons would be in the region of δ 120-150 ppm. The aliphatic carbons of the butyl chain would be expected between δ 20-50 ppm. IR Spectroscopy: Characteristic peaks for the SO₂ group (asymmetric and symmetric stretching around 1350 and 1160 cm⁻¹), the NO₂ group (around 1530 and 1350 cm⁻¹), N-H stretching (around 3300-3400 cm⁻¹), and C-H stretching (around 2850-3000 cm⁻¹).[17] Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 274.08. |

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structural features suggest several potential areas of application.

As a Versatile Synthetic Building Block

The primary and most immediate application of this compound is as a bifunctional building block in organic synthesis. The free primary amine can be readily derivatized through acylation, alkylation, or other amine-specific reactions, while the nosyl-protected amine remains inert. Subsequently, the nosyl group can be removed under mild conditions to unmask the second primary amine for further functionalization. This makes it a valuable tool for the synthesis of:

-

Polyamines and their analogs: For studying their roles in cellular processes.

-

Linkers for bioconjugation: The diamine structure can be used to link different molecular entities, such as peptides, proteins, or fluorescent dyes.

-

Scaffolds for combinatorial chemistry: The sequential derivatization of the two amino groups allows for the creation of diverse molecular libraries.

Potential as an Enzyme Inhibitor

The sulfonamide moiety is a well-known pharmacophore found in a variety of enzyme inhibitors. For instance, many carbonic anhydrase inhibitors and some protease inhibitors incorporate a sulfonamide group that coordinates to a metal ion in the enzyme's active site. The 2-nitrobenzenesulfonamide group, in particular, has been investigated for its potential biological activities. While no specific enzyme inhibition has been reported for this compound, its structure warrants investigation as a potential inhibitor of enzymes that recognize polyamines or have a suitable binding pocket for the nitrobenzenesulfonamide group.

Role in Signaling Pathway Research

Given the importance of polyamines in cell signaling, proliferation, and apoptosis, this compound could be used as a chemical probe to study these pathways. By modifying the primary amine with a fluorescent tag or an affinity label, it could be used to identify and study polyamine binding proteins or transporters.

Conclusion

This compound is a molecule with considerable potential, primarily as a versatile building block in organic synthesis due to its orthogonal protecting group strategy. While its specific physicochemical properties and biological activities are yet to be fully elucidated in the scientific literature, its structural components suggest promising avenues for research in medicinal chemistry, particularly in the development of enzyme inhibitors and probes for studying biological signaling pathways. The synthetic protocols outlined in this guide provide a solid foundation for the preparation of this compound, enabling further investigation into its properties and applications.

References

-

Sumit Biosciences. dIamInEs & polyamInEs. [Link]

-

Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

-

PubChem. (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide hydrochloride. [Link]

- Karabacak, M., Postalcilar, E., & Cinar, M. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270.

- Google Patents. Process for the removal of nitrobenzenesulfonyl.

-

MDPI. N-(2,2-Diphenylethyl)-4-nitrobenzamide. [Link]

-

PubChem. 4-Nitrobenzenesulfonamide. [Link]

- Google Patents. Synthesis method of 1,4-butanediamine.

-

MDPI. Putrescine: A Key Metabolite Involved in Plant Development, Tolerance and Resistance Responses to Stress. [Link]

- Google Patents. Biochemical synthesis of 1,4-butanediamine.

-

PubMed. The Role of Two Families of Bacterial Enzymes in Putrescine Synthesis From Agmatine via Agmatine Deiminase. [Link]

-

ResearchGate. Different metabolic pathways for the synthesis of putrescine. [Link]

-

NIH. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

-

NIH. N-(4-Methylbenzoyl)-2-nitrobenzenesulfonamide. [Link]

-

PubMed. Identification of the putrescine biosynthetic genes in Pseudomonas aeruginosa and characterization of agmatine deiminase and N-carbamoylputrescine amidohydrolase of the arginine decarboxylase pathway. [Link]

-

NIH. Advanced pathway engineering for phototrophic putrescine production. [Link]

-

MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]

- Google Patents. Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. WO2006005603A1 - Biochemical synthesis of 1,4-butanediamine - Google Patents [patents.google.com]

- 4. The role of two families of bacterial enzymes in putrescine synthesis from agmatine via agmatine deiminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of the putrescine biosynthetic genes in Pseudomonas aeruginosa and characterization of agmatine deiminase and N-carbamoylputrescine amidohydrolase of the arginine decarboxylase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advanced pathway engineering for phototrophic putrescine production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 349553-74-8・this compound hydrochloride・this compound hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 9. 10-F679138 - n-4-aminobutyl-2-nitrobenzenesulfonamide [cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. chemscene.com [chemscene.com]

- 12. staging.keyorganics.net [staging.keyorganics.net]

- 13. 349553-74-8 this compound hydrochloride AKSci 3842ES [aksci.com]

- 14. sumitbiomedical.com [sumitbiomedical.com]

- 15. (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide hydrochloride | C20H28ClN3O5S | CID 10276178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to N-(4-Aminobutyl)-2-nitrobenzenesulfonamide: Synthesis, Analysis, and Applications

This guide provides a comprehensive technical overview of N-(4-Aminobutyl)-2-nitrobenzenesulfonamide, a molecule of significant interest in synthetic chemistry and drug development. We will delve into its chemical structure, properties, synthesis, and detailed analytical methodologies. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Nosyl Protecting Group

In the intricate world of multi-step organic synthesis, particularly within pharmaceutical research, the judicious protection and deprotection of functional groups is paramount. The amine functional group, with its inherent nucleophilicity, often requires masking to prevent undesired side reactions. The 2-nitrobenzenesulfonyl ("nosyl" or "Ns") group has emerged as a powerful tool for the protection of primary and secondary amines. Its utility lies in the formation of stable sulfonamides that are robust under a variety of reaction conditions, yet can be cleaved under remarkably mild protocols. This strategic advantage makes nosyl-protected compounds, such as this compound, valuable intermediates in the synthesis of complex molecules.

This compound serves as a key building block, embodying the latent reactivity of a primary amine within a stable framework. This guide will explore the fundamental aspects of this compound, from its synthesis to its detailed characterization.

Chemical Structure and Properties

This compound is characterized by a butylamine chain attached to the nitrogen of a 2-nitrobenzenesulfonamide moiety. The electron-withdrawing nature of the ortho-nitro group on the benzene ring is a key feature, influencing the chemical properties of the sulfonamide.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃O₄S | [1] |

| Molecular Weight | 273.31 g/mol | [1] |

| CAS Number | 211512-13-9 | [1] |

| CAS Number (Hydrochloride Salt) | 349553-74-8 | [2] |

Synthesis of this compound

The synthesis of this compound is a prime example of the strategic use of the nosyl group for amine protection. A common and efficient method for its preparation involves the reaction of a suitably protected diamine with 2-nitrobenzenesulfonyl chloride. A particularly elegant and widely used method for the N-alkylation of sulfonamides is the Fukuyama-Mitsunobu reaction. This reaction allows for the formation of the C-N bond under mild conditions.

Synthetic Workflow: A Conceptual Overview

The synthesis can be conceptualized as a two-step process starting from a protected aminobutanol, followed by deprotection.

Sources

- 1. 4-Nitrobenzenesulfonamide(6325-93-5) 1H NMR spectrum [chemicalbook.com]

- 2. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of N-(4-Aminobutyl)-2-nitrobenzenesulfonamide in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Aminobutyl)-2-nitrobenzenesulfonamide is a key synthetic intermediate, primarily utilized as a mono-protected form of 1,4-diaminobutane (putrescine). The strategic placement of the 2-nitrobenzenesulfonyl (nosyl) group on one of the primary amines allows for selective functionalization of the remaining free amine. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the construction of complex polyamine architectures relevant to drug discovery and materials science. The principles of the nosyl protecting group chemistry, including its mild deprotection conditions, are discussed in detail, offering researchers a robust tool for advanced organic synthesis.

Core Compound Identification and Properties

This compound is a valuable building block in synthetic organic chemistry. Its structure combines the versatile 1,4-diaminobutane scaffold with the strategically important 2-nitrobenzenesulfonyl protecting group.

| Property | Value | Source(s) |

| Chemical Name | This compound | ChemScene[1] |

| CAS Number | 211512-13-9 | ChemScene[1] |

| Molecular Formula | C₁₀H₁₅N₃O₄S | ChemScene[1] |

| Molecular Weight | 273.31 g/mol | CymitQuimica, ChemScene[1][2] |

| Synonym(s) | N-(2-NITROBENZENESULFONYL)-1,4-BUTANEDIAMINE | ChemScene[1] |

| CAS Number (HCl salt) | 349553-74-8 | FUJIFILM Wako[3] |

Note: Specific experimental data such as melting point and NMR spectra for this compound are not widely reported in publicly available literature, reflecting its primary use as a synthetic intermediate.

The Chemistry of the 2-Nitrobenzenesulfonyl (Nosyl) Protecting Group

The utility of this compound is intrinsically linked to the properties of the 2-nitrobenzenesulfonyl (nosyl) group. This protecting group has gained prominence in multi-step synthesis for several key reasons.

The nosyl group is highly effective at protecting primary and secondary amines. The strong electron-withdrawing nature of the ortho-nitro group significantly reduces the nucleophilicity and basicity of the nitrogen atom to which it is attached, rendering it inert to a wide range of reaction conditions.[4]

A significant advantage of the nosyl group over traditional sulfonyl protecting groups like the p-toluenesulfonyl (tosyl) group is the remarkably mild conditions required for its cleavage.[4] The deprotection proceeds via a nucleophilic aromatic substitution mechanism, facilitated by the electron-withdrawing nitro group. This reaction is typically carried out with a thiol and a mild base.

Synthesis and Deprotection Methodologies

Synthesis of this compound

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-diaminobutane (10-20 equivalents) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Nosyl Chloride: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1 equivalent) in the same solvent to the cooled diamine solution over a period of 30-60 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Workup: Quench the reaction with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: The desired mono-nosylated product can be separated from the di-nosylated byproduct and unreacted diamine using column chromatography on silica gel.

Deprotection of the Nosyl Group

The key advantage of the nosyl group is its facile removal under mild conditions, which preserves other sensitive functional groups in the molecule. The most common method employs a thiol, such as thiophenol or 2-mercaptoethanol, and a base like potassium carbonate or cesium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6]

Step-by-Step Protocol:

-

Reaction Setup: Dissolve the nosyl-protected amine in DMF.

-

Addition of Reagents: Add an excess of the chosen thiol (e.g., thiophenol, 2-3 equivalents) and a base (e.g., K₂CO₃, 2-3 equivalents).

-

Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

-

Purification: The crude product is then purified by an appropriate method, such as crystallization or column chromatography.

Applications in Research and Drug Development

The primary application of this compound is as a versatile building block for the synthesis of polyamine derivatives.[7] Polyamines are a class of organic polycations that are essential for cell growth and proliferation. Their analogues are of significant interest in drug discovery, particularly in the development of anticancer and antiparasitic agents.[8]

The mono-protected nature of this compound allows for the selective elaboration of the free amino group. This can involve acylation, alkylation, or conjugation to other molecules of interest. Subsequent deprotection of the nosyl group reveals the second primary amine, which can then be further modified, leading to the synthesis of unsymmetrical polyamine derivatives. This orthogonal protection strategy is a cornerstone of modern polyamine chemistry.[9]

While the biological activity of this compound itself is not well-documented, the broader class of nitroaromatic compounds and sulfonamides are known to possess a wide range of biological activities.[10] The nitro group can act as a pharmacophore, and its presence can influence the electronic properties and biological interactions of a molecule.[11] For instance, some nitrobenzenesulfonamide derivatives have been investigated for their antileishmanial activity.[4] The development of novel sulfonamide-based compounds continues to be an active area of research in the pursuit of new therapeutic agents.[12]

Conclusion

This compound is a powerful synthetic tool for researchers in organic chemistry and drug discovery. Its value lies in the strategic use of the 2-nitrobenzenesulfonyl group for the mono-protection of 1,4-diaminobutane. This enables the selective synthesis of complex and unsymmetrical polyamine derivatives. The mild deprotection conditions associated with the nosyl group further enhance its utility in multi-step synthetic campaigns. As the demand for novel polyamine-based therapeutics and functional materials continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

-

Demchenko, A. V., & Pornsuriyasak, P. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6563. [Link]

- Nihei, K. I., Yamane, T., Konno, K., & Kato, M. J. (2002). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Synlett, 2002(10), 1653-1655.

- Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-N-(3-PHENYLPROPYL)AMINE. Organic Syntheses, 79, 186.

-

Hernández-Luis, F., & Hernández-Vázquez, L. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 724. [Link]

- Amssoms, K., et al. (2003). An efficient synthesis of orthogonally protected spermidine. Journal of Peptide Science, 9(5), 319-322.

-

PrepChem. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]

- Dembitsky, V. M., Gloriozova, T. A., & Poroikov, V. V. (2017). Biological Activities of Nitro Steroids.

- Pittelkow, M., et al. (2002).

- Goh, Z., et al. (2022). New Insights on Biological Activities, Chemical Compositions, and Classifications of Marine Actinomycetes Antifouling Agents. Marine Drugs, 20(4), 245.

-

MDPI. (2023). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Retrieved from [Link]

- Pegg, A. E. (1997). Treatment with inhibitors of polyamine biosynthesis, which selectively lower intracellular spermine, does not affect the activity of alkylating agents but antagonizes the cytotoxicity of DNA topoisomerase II inhibitors. British Journal of Cancer, 75(7), 1028-1034.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 10-F679138 - n-4-aminobutyl-2-nitrobenzenesulfonamide [cymitquimica.com]

- 3. 349553-74-8・this compound hydrochloride・this compound hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives - Google Patents [patents.google.com]

- 7. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment with inhibitors of polyamine biosynthesis, which selectively lower intracellular spermine, does not affect the activity of alkylating agents but antagonizes the cytotoxicity of DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. journaljpri.com [journaljpri.com]

An In-Depth Technical Guide to the Quenching Mechanism of N-(4-Aminobutyl)-2-nitrobenzenesulfonamide

A Senior Application Scientist's Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Fluorescence quenching is a cornerstone of modern biological and chemical sensing, enabling the design of sophisticated "smart" probes that report on specific molecular events. N-(4-Aminobutyl)-2-nitrobenzenesulfonamide is a highly effective quenching moiety specifically designed for incorporation into such probes. This guide elucidates its core mechanism of action, which is primarily driven by Photoinduced Electron Transfer (PET). We will dissect the molecule's structure to explain the synergistic roles of the electron-deficient 2-nitrobenzenesulfonamide group and the versatile aminobutyl linker. This document provides a detailed theoretical framework, practical considerations for probe design, and a robust experimental protocol for characterizing its quenching efficiency, empowering researchers to leverage this powerful tool in their work.

Foundational Principles of Fluorescence Quenching

Before delving into the specific mechanism of this compound, it is essential to understand the fundamental principles of fluorescence quenching. Quenching refers to any process that decreases the fluorescence intensity of a given substance. This phenomenon occurs when an excited-state fluorophore returns to the ground state without emitting a photon. Several mechanisms can be responsible, broadly categorized as follows:

-

Förster Resonance Energy Transfer (FRET): A non-radiative, through-space energy transfer from an excited donor fluorophore to a suitable acceptor molecule. FRET is highly dependent on the distance between the donor and acceptor (typically 1-10 nm) and the spectral overlap between the donor's emission and the acceptor's absorption.[1][2]

-

Static (Contact) Quenching: This occurs when a fluorophore and a quencher molecule form a non-fluorescent ground-state complex.[2][3][4] Because the complex itself is non-fluorescent, excitation does not lead to emission.

-

Dynamic (Collisional) Quenching: This mechanism involves the collision of an excited-state fluorophore with a quencher molecule.[5][6] The collision facilitates the return to the ground state through a non-radiative pathway.

-

Photoinduced Electron Transfer (PET): A powerful quenching mechanism that involves the transfer of an electron between the fluorophore and the quencher upon excitation.[7][8][9] This process is highly effective at short distances and is central to the function of many "turn-on" probes.[10]

This compound primarily operates via the Photoinduced Electron Transfer mechanism, which will be the focus of this guide.

The 2-Nitrobenzenesulfonamide Moiety: A Classic PET Quencher

Nitroaromatic compounds are a well-established class of fluorescence quenchers due to their strongly electron-withdrawing nature.[5][7][11] The nitro group (-NO₂) makes the aromatic ring electron-deficient, turning it into an excellent electron acceptor.[12] This property is the key prerequisite for efficient PET-based quenching.

When a nearby fluorophore is excited by light, an electron is promoted to its Lowest Unoccupied Molecular Orbital (LUMO). If an electron-deficient nitroaromatic group is in van der Waals contact, it can readily accept this excited electron.[9][13] This transfer forms a transient charge-separated state that rapidly decays back to the ground state through non-radiative pathways (e.g., heat dissipation), effectively preventing the emission of a photon.[8][10]

Caption: Workflow of a "turn-on" fluorescent probe using a cleavable linker.

Core Mechanism: Dissecting this compound

The efficacy of this compound as a quenching moiety stems from the distinct roles of its constituent parts.

The Quenching Engine: 2-Nitrobenzenesulfonamide

This is the electron-accepting unit responsible for quenching. The PET process occurs as follows:

-

Excitation: A linked fluorophore (Donor, D) absorbs a photon (hν), promoting an electron to an excited state (D*).

-

Electron Transfer: In its excited state, the fluorophore is a potent electron donor. If the 2-nitrobenzenesulfonamide quencher (Acceptor, A) is in close proximity, the excited electron is transferred from D* to A.

-

Charge Separation: This creates a transient radical ion pair (D⁺•-A⁻•).

-

Non-Radiative Decay: This charge-separated state is unstable and rapidly collapses back to the ground state (D-A) via non-radiative pathways, releasing energy as heat instead of light.

Caption: The Photoinduced Electron Transfer (PET) quenching mechanism.

The Functional Handle: N-(4-Aminobutyl) Linker

While the nitrobenzenesulfonamide group performs the quenching, the aminobutyl linker provides the crucial functionality for probe synthesis.

-

Spacer: The four-carbon chain offers a flexible spacer, allowing the quencher to be positioned optimally relative to a fluorophore without introducing excessive steric hindrance.

-

Reactive Site: The terminal primary amine (-NH₂) is a versatile nucleophile. It serves as a key attachment point for covalently linking the quencher to other molecules. This is typically achieved by reacting the amine with an activated species, such as an N-hydroxysuccinimide (NHS) ester on a fluorophore or a carboxylic acid on a peptide substrate, forming a stable amide bond. This synthetic accessibility makes it an invaluable building block for creating complex molecular probes.[1]

Application in "Turn-On" Enzyme Activity Probes

A primary application for this quencher is in the development of quenched activity-based probes (qABPs) or "turn-on" substrates for detecting enzyme activity.[14][15][16] The design principle is elegant and effective:

-

Probe Synthesis: The this compound quencher is conjugated to a fluorophore via a linker that contains a specific enzyme recognition sequence (e.g., a peptide).

-

Quenched State ("Off"): In the intact probe, the flexible linker allows the quencher to remain in close proximity to the fluorophore, leading to efficient PET and minimal fluorescence emission.[17]

-

Activation ("On"): When the probe encounters its target enzyme, the enzyme recognizes and cleaves the specific linker sequence. This cleavage event severs the covalent connection between the fluorophore and the quencher.

-

Signal Generation: Once liberated, the quencher diffuses away. With the PET mechanism disrupted, the fluorophore is free to fluoresce upon excitation, generating a strong signal that is directly proportional to enzyme activity.

This "off-to-on" transition provides a very high signal-to-noise ratio, making it ideal for sensitive detection of enzyme activity in complex biological environments like cell lysates or even in live-cell imaging.[15]

Experimental Guide: Characterization of Quenching Efficiency

To validate and quantify the quenching performance of this compound with a given fluorophore, a Stern-Volmer analysis is the standard method.[5][18]

Objective

To determine the Stern-Volmer quenching constant (Ksv), which quantifies the efficiency of collisional quenching between the fluorophore and the quencher.

Materials

-

Fluorophore of interest (e.g., N-hydroxysuccinimidyl ester of carboxyfluorescein).

-

This compound.

-

Appropriate buffer solution (e.g., 50 mM Tris, pH 7.5).

-

Spectrofluorometer.

-

High-precision spectrophotometer for concentration determination.

Step-by-Step Protocol

-

Prepare Stock Solutions:

-

Prepare a 1 mM stock solution of the fluorophore in a suitable solvent (e.g., DMSO).

-

Prepare a 100 mM stock solution of this compound in the same solvent.

-

-

Create Sample Series:

-

In a series of microcuvettes or a 96-well plate, add buffer.

-

Add the fluorophore stock solution to each well to achieve a final concentration of 1 µM.

-

Add varying amounts of the quencher stock solution to create a concentration gradient (e.g., 0, 1, 2, 5, 10, 20, 50 mM). Ensure the final volume and DMSO concentration are constant across all samples.

-

-

Fluorescence Measurement:

-

Set the spectrofluorometer to the excitation and emission maxima of the chosen fluorophore.

-

Measure the fluorescence intensity for each sample. The intensity of the sample with 0 mM quencher is designated F₀. The intensity of each subsequent sample is designated F.

-

-

Data Analysis:

-

Calculate the ratio F₀/F for each quencher concentration [Q].

-

Plot F₀/F on the y-axis versus [Q] on the x-axis.

-

Perform a linear regression on the data points. The slope of this line is the Stern-Volmer constant, Ksv.

-

Interpreting the Results

The Stern-Volmer equation describes the relationship: F₀ / F = 1 + Ksv[Q] [18]

A linear Stern-Volmer plot is indicative of a single, dominant quenching mechanism, which in this case is expected to be dynamic (collisional) quenching.[6] The magnitude of Ksv reflects the quenching efficiency; a larger Ksv indicates a more effective quencher for that specific fluorophore. For confirmation, fluorescence lifetime measurements can be performed. In dynamic quenching, the fluorescence lifetime (τ) will decrease in the presence of the quencher, whereas in pure static quenching, the lifetime of the uncomplexed fluorophore remains unchanged.[9]

Workflow and Data Summary

Caption: Experimental workflow for Stern-Volmer analysis.

| Quencher Conc. [Q] (mM) | Fluorescence Intensity (F) | F₀/F |

| 0 | 98540 | 1.00 |

| 1 | 75800 | 1.30 |

| 2 | 61205 | 1.61 |

| 5 | 40551 | 2.43 |

| 10 | 25863 | 3.81 |

| 20 | 14534 | 6.78 |

| 50 | 6128 | 16.08 |

| Table 1: Example data set from a Stern-Volmer titration experiment. |

Conclusion

This compound is a purpose-built chemical tool that functions as a highly efficient, short-range fluorescence quencher. Its mechanism is rooted in the principles of Photoinduced Electron Transfer, driven by the electron-deficient nature of the nitroaromatic system. The integral aminobutyl linker provides the synthetic versatility required to incorporate this quenching moiety into sophisticated molecular probes. By understanding its mechanism and applying robust characterization methods, researchers in drug discovery and chemical biology can confidently design and implement powerful "turn-on" assays to monitor enzyme activity and other critical molecular events with high sensitivity and specificity.

References

- Title: Improved quenched fluorescent probe for imaging of cysteine cathepsin activity.

- Title: Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - RSC Publishing Source: Vertex AI Search URL

- Title: Development of Small-Molecule Fluorescent Probes Targeting Enzymes - MDPI Source: Vertex AI Search URL

- Title: Harnessing Contact-Quenched, Profluorescent Chemical Probes for Sensitive Determination and High-Throughput Measurements of Enzyme Activity | ACS Omega Source: Vertex AI Search URL

- Title: Fundamentals of Photoinduced Electron Trmsfer - ResearchGate Source: Vertex AI Search URL

- Title: Synthesis of novel fluorescently quenched activity-based probes for serine proteases and the application in live cell imaging using various detection techniques - KU Leuven Research Source: Vertex AI Search URL

- Title: Photoinduced electron transfer - Wikipedia Source: Vertex AI Search URL

- Title: Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC - PubMed Central Source: Vertex AI Search URL

- Title: Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent Source: Vertex AI Search URL

- Title: (a) Fluorescence quenching efficiency of different nitroaromatic...

- Title: Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules - PubMed Source: Vertex AI Search URL

- Title: Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - NIH Source: Vertex AI Search URL

- Title: Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PubMed Source: Vertex AI Search URL

- Title: Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.

- Title: Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - MDPI Source: Vertex AI Search URL

- Title: What is fluorescence quenching - Bio-Synthesis Source: Vertex AI Search URL

- Title: Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC - NIH Source: Vertex AI Search URL

- Title: Fluorescence Quenching Mechanisms for Dual-Labeled Probes - The BiosearchTech Blog Source: Vertex AI Search URL

- Title: (PDF)

- Title: Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - NIH Source: Vertex AI Search URL

- Title: N-(2,2-Diphenylethyl)

Sources

- 1. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What is fluorescence quenching [biosyn.com]

- 5. Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Photoinduced electron transfer - Wikipedia [en.wikipedia.org]

- 9. Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]

- 11. Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Improved quenched fluorescent probe for imaging of cysteine cathepsin activity. | Semantic Scholar [semanticscholar.org]

- 15. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05683G [pubs.rsc.org]

- 16. Research Portal - Synthesis of novel fluorescently quenched activity-based probes for serine proteases and the application in live cell imaging using various detection techniques [research.kuleuven.be]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

A Technical Guide to N-(4-Aminobutyl)-2-nitrobenzenesulfonamide: A Bifunctional Building Block for Environment-Sensitive Fluorophores

Abstract: This technical guide provides an in-depth exploration of N-(4-Aminobutyl)-2-nitrobenzenesulfonamide, a versatile bifunctional molecule, for the development of advanced, environment-sensitive fluorescent probes. We delve into the core scientific principles of solvatochromism, focusing on the mechanism of intramolecular charge transfer (ICT) and the unique dual role of the nitroaromatic moiety as both a key electronic component and a modulator of fluorescence. This guide offers field-proven, step-by-step protocols for the synthesis, purification, and characterization of the core molecule, and details its subsequent conjugation to create functional fluorophores. Furthermore, we present a comprehensive workflow for characterizing the photophysical properties of these probes and discuss their application in studying biomolecular interactions, such as protein binding events. This document is intended for researchers, chemists, and drug development professionals seeking to leverage cutting-edge chemical tools for high-sensitivity biological assays and imaging.

Part 1: The Scientific Foundation of Environment-Sensitive Probes

Introduction to Solvatochromism and Fluorogenic Sensing

Environment-sensitive fluorophores, often described as solvatochromic, are a class of molecules whose absorption or emission spectra are highly dependent on the polarity of their surrounding solvent or microenvironment.[1][2] This property is invaluable in biological research, as it allows for the direct visualization and quantification of processes that involve changes in local polarity, such as protein folding, membrane binding, or ligand-receptor interactions.[3][] A key feature of many such probes is their "fluorogenic" nature: they are often weakly fluorescent in highly polar, aqueous environments but exhibit a dramatic increase in fluorescence quantum yield upon transitioning to a nonpolar or hydrophobic milieu.[5][6] This "off-to-on" switching provides a high signal-to-noise ratio, making them ideal for sensitive detection assays.

The Mechanism: Intramolecular Charge Transfer (ICT)

The environment-sensitive behavior of the probes discussed herein is governed by a photophysical process known as Intramolecular Charge Transfer (ICT).[3][7] This mechanism is characteristic of molecules that possess an electron-donating group (D) and an electron-withdrawing group (A) linked by a π-conjugated system (a "D-π-A" structure).

The process can be summarized as follows:

-

Excitation: Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to a locally excited (LE) state.

-

Charge Transfer: In the excited state, a rapid transfer of electron density occurs from the donor to the acceptor, creating a new excited state with a significantly larger dipole moment (the ICT state).

-

Solvent Relaxation & Emission: The surrounding solvent molecules reorient themselves to stabilize the highly polar ICT state. Polar solvents provide greater stabilization than nonpolar solvents. This differential stabilization lowers the energy of the ICT state in polar environments.[7][8]

-

De-excitation: The molecule returns to the ground state by emitting a photon (fluorescence). Because the energy gap between the ICT state and the ground state is smaller in polar solvents, the emitted light is red-shifted (a bathochromic shift).[1][8] Conversely, in nonpolar solvents, the emission is blue-shifted (a hypsochromic shift).

The 2-Nitrobenzenesulfonamide Moiety: A Key Modulator

The 2-nitrobenzenesulfonamide ("nosyl") group plays a central and sophisticated role. The nitro group is a powerful electron-withdrawing group, making the nosyl moiety an excellent acceptor (A) in a D-π-A system.[9][10] However, nitroaromatic compounds are also notorious fluorescence quenchers.[11][12] This quenching can occur via pathways such as photoinduced electron transfer (PET) or by promoting intersystem crossing to a non-emissive triplet state.[10][13]

This dual functionality is the key to the probe's utility. In polar solvents like water, the ICT state is highly stabilized, which can enhance non-radiative decay pathways, including quenching by the nitro group, leading to very low fluorescence quantum yield.[3] When the probe moves into a nonpolar environment, such as the hydrophobic pocket of a protein, the ICT state is less stabilized. This change in the excited state landscape can suppress the quenching pathways, allowing for a dramatic increase in fluorescence emission.[13] Therefore, the nosyl group acts as an environment-dependent molecular switch, turning fluorescence "on" only in the desired nonpolar target environment.

Part 2: Synthesis and Characterization of this compound

Rationale and Strategy

This compound is an ideal building block. It provides a terminal primary amine (-NH₂) that serves as a nucleophilic handle for conjugation to fluorophore cores or biomolecules.[14] The other end of the molecule is capped with the 2-nitrobenzenesulfonamide group, which serves two purposes: it acts as the environment-sensitive reporter element and as a robust protecting group for the second amine, which can be cleaved under specific, mild conditions if further synthetic modifications are required.[15][16] The synthesis strategy involves the mono-sulfonylation of a symmetrical diamine.

Detailed Synthesis Protocol

Causality: This protocol utilizes an excess of 1,4-diaminobutane. This is a critical experimental choice to statistically favor mono-substitution and minimize the formation of the di-substituted byproduct, simplifying subsequent purification. Triethylamine is used as a non-nucleophilic base to quench the HCl generated during the reaction.[17]

Materials:

-

1,4-Diaminobutane (≥99%)

-

2-Nitrobenzenesulfonyl chloride (≥98%)

-

Triethylamine (Et₃N, ≥99.5%, distilled)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (HCl), 1 M

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Reaction Setup: In a two-necked round-bottomed flask under a nitrogen atmosphere, dissolve 1,4-diaminobutane (5.0 equivalents) in anhydrous DCM. Cool the flask to 0 °C in an ice-water bath. Add triethylamine (1.1 equivalents).

-

Addition of Sulfonyl Chloride: Dissolve 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x) to remove excess diamine and triethylamine hydrochloride, followed by saturated NaHCO₃ solution (1x), and finally brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A typical elution system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

-

Final Product: Combine the pure fractions and evaporate the solvent to obtain this compound as a solid (often a pale yellow powder).[18] Dry under high vacuum.

Validation and Characterization

To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the nitrobenzene ring, two sets of methylene protons from the butyl chain, and amine protons. |

| ¹³C NMR | Aromatic carbons, and distinct signals for the four carbons of the butyl chain. |

| Mass Spec (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion (Expected m/z = 274.08).[14] |

| FT-IR | Characteristic stretches for N-H (amine), S=O (sulfonamide), and N=O (nitro group).[19] |

Part 3: From Building Block to Functional Probe

Design Strategy: Creating a Solvatochromic Probe

The synthesized this compound serves as the core component. To create a functional probe, its terminal primary amine is covalently linked to a suitable fluorophore. For this guide, we will consider conjugation to a 7-methoxycoumarin derivative, which acts as the electron donor and primary light-absorbing moiety. The nitrobenzenesulfonamide will function as the acceptor and environmental reporter.

Protocol: Characterizing Solvatochromic Properties

Trustworthiness: This protocol is self-validating by testing across a wide spectrum of solvent polarities. The systematic shift in emission wavelength and change in quantum yield provide a robust validation of the probe's environment-sensitive nature.

Materials:

-

Synthesized fluorescent probe

-

A series of spectroscopic grade solvents of varying polarity (e.g., n-hexane, toluene, chloroform, acetonitrile, methanol, water)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the probe in a solvent in which it is highly soluble, such as DMSO or acetonitrile.

-

Working Solutions: For each solvent to be tested, prepare a dilute working solution from the stock. The final concentration should be low enough to yield an absorbance of ~0.05-0.1 at the excitation maximum to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectrum for the probe in each solvent to determine the maximum absorption wavelength (λₘₐₓ).

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer to the λₘₐₓ determined in the previous step for that specific solvent.

-

Record the fluorescence emission spectrum. Note the maximum emission wavelength (λₑₘ).

-

Measure the integrated fluorescence intensity.

-

-

Quantum Yield Calculation:

-

Measure the absorbance and integrated fluorescence intensity of the quantum yield standard under the same conditions.

-

Calculate the quantum yield (Φ) of the probe in each solvent using the comparative method: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²) where X refers to the sample, ST to the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

-

Data Analysis: Compile the data into a table and plot the Stokes Shift (λₑₘ - λₘₐₓ) against a solvent polarity parameter (e.g., the Lippert-Mataga polarity function) to visualize the solvatochromic effect.[8]

Expected Photophysical Data

| Solvent | Polarity Index (ET(30)) | λabs (nm) (Expected) | λem (nm) (Expected) | Stokes Shift (cm⁻¹) (Expected) | Quantum Yield (Φ) (Expected) |

| Toluene | 33.9 | ~410 | ~480 | ~3900 | High (~0.8-0.9) |

| Chloroform | 39.1 | ~415 | ~505 | ~4900 | Moderate (~0.5) |

| Acetonitrile | 45.6 | ~420 | ~530 | ~5700 | Low (~0.1) |

| Methanol | 55.4 | ~422 | ~550 | ~6400 | Very Low (~0.05) |

| Water | 63.1 | ~425 | ~580 | ~7500 | Negligible (<0.01) |

Note: Data are illustrative, based on typical behavior of similar D-π-A probes. Actual values must be determined experimentally.[5][6][20]

Part 4: Applications in Biological Systems

Probing Protein-Protein Interactions

A primary application for such probes is in monitoring biomolecular interactions.[3] Many protein-protein or protein-peptide interactions involve the association of a binding motif with a hydrophobic pocket on the target protein. A probe covalently attached near this binding motif will experience a significant change in its local environment upon binding—from the polar aqueous buffer to the nonpolar protein interior. This transition will "switch on" the probe's fluorescence, providing a direct readout of the binding event.

High-Level Experimental Workflow

-

Probe Activation: Convert the terminal amine of a synthesized probe to a protein-reactive group, such as an N-hydroxysuccinimide (NHS) ester.

-

Protein Labeling: React the NHS-ester activated probe with the target peptide or protein. The probe will primarily label accessible primary amines, such as the N-terminus or lysine side chains.

-

Purification: Remove unreacted, free probe from the labeled protein using size-exclusion chromatography or dialysis.

-

Binding Assay:

-

Titrate the unlabeled binding partner into a solution of the labeled protein.

-

Monitor the fluorescence intensity at the probe's emission maximum in a nonpolar environment.

-

A saturable increase in fluorescence intensity indicates a specific binding interaction. The resulting binding curve can be fitted to determine the dissociation constant (Kᴅ).

-

Part 5: Conclusion and Future Outlook

This compound is a powerful and versatile chemical tool. Its straightforward synthesis and inherent bifunctionality make it an accessible starting point for the creation of sophisticated molecular probes. The strategic use of the nitrobenzenesulfonamide group as both an environment-sensitive reporter and a protecting group provides an elegant solution to probe design. The resulting fluorophores offer high sensitivity and a large dynamic range for monitoring changes in local hydrophobicity, making them exceptionally well-suited for applications in drug discovery, diagnostics, and fundamental biological research.[21][22][23] Future development could focus on tuning the electronic properties of the system to shift emission wavelengths further into the red or near-infrared for in-vivo imaging applications, or incorporating this motif into ratiometric sensors for more quantitative measurements.[24]

References

-

Monitoring protein interactions and dynamics with solvatochromic fluorophores. National Institutes of Health (NIH). [Link]

-

2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. ResearchGate. [Link]

-

Synthesis And Photophysical Properties Of The New Dyes Contained Benzenesulfonamide And 1, 8 Naphthalimide. Internet Archive. [Link]

-

Solvatochromic – Knowledge and References. Taylor & Francis. [Link]

-

Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. National Institutes of Health (NIH). [Link]

-

Synthesis and Photophysical Properties of the New Dyes Contained Benzenesulfonamide and 1,8-Naphthalimide. Mahendra Publications. [Link]

-

Solvatochromism. Wikipedia. [Link]

-

Environmentally Sensitive Color-Shifting Fluorophores for Bioimaging. PubMed. [Link]

- Environmentally sensitive fluorophores.

- Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonamide derivatives.

-

Fluorescence Lifetime Multiplexing with Environment-Sensitive Chemigenetic Probes. ChemBioChem. [Link]

-

Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. National Institutes of Health (NIH). [Link]

-

Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

-

Development of fluorescent probes for bioimaging applications. National Institutes of Health (NIH). [Link]

-

Environment-sensitive fluorophores with benzothiadiazole and benzoselenadiazole structures as candidate components of a fluorescent polymeric thermometer. PubMed. [Link]

-

[Development of fluorescent probes for detecting reactive sulfur species and their application to development of inhibitors for 3MST]. PubMed. [Link]

-

Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. MDPI. [Link]

-

Protecting groups. Royal Society of Chemistry. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. National Institutes of Health (NIH). [Link]

-

(PDF) Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. ResearchGate. [Link]

-

Quenching of excited chlorophyll A in vivo by nitrobenzene. National Institutes of Health (NIH). [Link]

-

Ingenious fluorescent probes for biogenic amine and their applications in bioimaging and food spoilage detection. ResearchGate. [Link]

-

Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent. ResearchGate. [Link]

-

Synthesis of 4-nitrobenzenesulfonamide. PrepChem.com. [Link]

-

Photophysical properties of the dyes. ResearchGate. [Link]

-

4-Nitrobenzenesulfonamide. PubChem. [Link]

-

Are there any fluorescent dyes that Nitrobenzene does not quench?. ResearchGate. [Link]

- Nitrodiarylethenes as fluorescence quenchers for nucleic acid probes.

-

(2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide hydrochloride. PubChem. [Link]

-

Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl-Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. National Institutes of Health (NIH). [Link]

Sources

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. US8440835B2 - Environmentally sensitive fluorophores - Google Patents [patents.google.com]

- 3. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Environment-sensitive fluorophores with benzothiadiazole and benzoselenadiazole structures as candidate components of a fluorescent polymeric thermometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quenching of excited chlorophyll A in vivo by nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemscene.com [chemscene.com]

- 15. researchgate.net [researchgate.net]

- 16. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. orgsyn.org [orgsyn.org]

- 18. 2-Nitrobenzenesulfonamide CAS#: 5455-59-4 [m.chemicalbook.com]

- 19. mahendrapublications.com [mahendrapublications.com]

- 20. researchgate.net [researchgate.net]

- 21. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [Development of fluorescent probes for detecting reactive sulfur species and their application to development of inhibitors for 3MST] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Environmentally Sensitive Color-Shifting Fluorophores for Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-(4-Aminobutyl)-2-nitrobenzenesulfonamide: A Key Building Block for "Turn-On" Fluorescent Probes

This guide provides an in-depth exploration of N-(4-Aminobutyl)-2-nitrobenzenesulfonamide, a pivotal building block in the design of reaction-based fluorescent probes. Tailored for researchers in chemical biology, diagnostics, and drug development, this document elucidates the core principles, synthesis, and application of this versatile molecule. We will delve into the causality behind its design and utility, offering both theoretical grounding and practical, field-proven methodologies.

The Strategic Importance of the 2-Nitrobenzenesulfonamide Moiety

In the field of fluorescence imaging, the ability to selectively detect specific analytes within a complex biological milieu is paramount.[] "Turn-on" fluorescent probes, which transition from a non-fluorescent to a fluorescent state upon reacting with a target, offer high signal-to-noise ratios, minimizing background interference.[2] The this compound scaffold is expertly designed to serve this exact purpose.

The core of its function lies in the 2-nitrobenzenesulfonyl group. The nitro group is a potent electron-withdrawing moiety that acts as an effective fluorescence quencher, typically through a process called Photoinduced Electron Transfer (PeT).[2][3] In a PeT-based probe, the quencher is positioned in close proximity to a fluorophore. Upon excitation of the fluorophore, an electron is transferred from the excited fluorophore to the electron-deficient nitro group, causing the fluorophore to relax back to its ground state non-radiatively (i.e., without emitting light).[4]

The sulfonamide linkage is the key to the probe's "turn-on" capability. This bond can be engineered to be selectively cleaved by specific biological analytes, such as reactive sulfur species (e.g., glutathione, cysteine) or certain enzymes.[2][5] Once the sulfonamide bond is broken, the 2-nitrobenzenesulfonyl quencher is released from the fluorophore. This cleavage event halts the PeT process, restoring the fluorophore's ability to emit light upon excitation.

The N-(4-aminobutyl) portion of the molecule serves as a versatile linker. The terminal primary amine provides a convenient chemical handle for conjugation to a wide array of fluorophores, allowing for the development of probes across the spectral range.

Synthesis and Characterization

The synthesis of this compound and its subsequent conjugation to a fluorophore is a logical, multi-step process designed to ensure selectivity and high yield. The causality behind this pathway is rooted in the principles of protecting group chemistry.

Synthesis of the Core Building Block

Direct reaction of 1,4-diaminobutane with 2-nitrobenzenesulfonyl chloride would result in a mixture of products, including double substitution. To achieve mono-substitution, one of the amine groups of the diamine must be temporarily protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in the subsequent reaction conditions and its straightforward removal under acidic conditions.

The overall synthetic workflow is as follows:

Caption: Synthesis of the this compound building block.

Experimental Protocol: Synthesis of this compound Hydrochloride

-

Step A: Sulfonamide Formation:

-

Dissolve N-Boc-1,4-diaminobutane (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.1 eq) to the solution to act as a base, scavenging the HCl byproduct.

-

Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

-

Add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in DCM dropwise over 30 minutes.[6]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-(4-(Boc-amino)butyl)-2-nitrobenzenesulfonamide.

-

-

Step B: Boc Deprotection:

-

Dissolve the purified product from Step A in a minimal amount of DCM.

-

Add an excess of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA).

-

Stir the mixture at room temperature for 1-2 hours. Effervescence (release of CO2 and isobutylene) should be observed.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Concentrate the solution under reduced pressure.

-

Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt of the final product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a stable salt.[7]

-

Probe Design and Mechanism of Action

The power of this building block is realized when it is conjugated to a fluorophore. The choice of fluorophore is dictated by the desired application, including the required excitation/emission wavelengths and brightness. For this guide, we will consider a generic probe, Fluoro-NAB , where a fluorophore is attached to the terminal amine of our building block.

General Mechanism

The "turn-on" mechanism is a two-state system driven by the selective cleavage of the sulfonamide bond.

Caption: The "Turn-On" mechanism of a 2-nitrobenzenesulfonamide-based probe.

-

"Off" State: The 2-nitrobenzenesulfonyl group is covalently attached to the fluorophore via the linker. Upon excitation, the fluorescence of the fluorophore is efficiently quenched by the nitro group through PeT.

-

"On" State: In the presence of a specific analyte (e.g., glutathione), the sulfonamide bond is cleaved. This permanently detaches the quencher from the fluorophore. With the quencher removed, the fluorophore can now emit light upon excitation, resulting in a significant increase in fluorescence intensity.

Photophysical Data Comparison

The efficacy of a "turn-on" probe is quantified by the change in its photophysical properties upon activation.

| Property | Fluoro-NAB (Quenched) | Activated Fluorophore (Unquenched) | Rationale for Change |

| Absorption Max (λabs) | ~490 nm | ~490 nm | The absorption spectrum, governed by the fluorophore's ground state, is largely unaffected by the quencher. |

| Emission Max (λem) | ~515 nm | ~515 nm | The emission wavelength is an intrinsic property of the fluorophore and does not change. |

| Quantum Yield (Φ) | < 0.01 | > 0.50 | This is the most critical change. In the "off" state, PeT provides a non-radiative decay path, drastically lowering Φ. Cleavage removes this path, restoring high fluorescence efficiency. |

| Turn-On Ratio (F/F0) | - | > 50-fold | The ratio of final to initial fluorescence intensity (F/F0) is a measure of the probe's sensitivity and signal-to-noise. A high ratio is desirable. |

Application: Detection of Intracellular Thiols

A common application for this probe class is the detection of biological thiols like glutathione (GSH), which are crucial for maintaining cellular redox homeostasis.[2][3] The high concentration of GSH in the cytoplasm can readily cleave the sulfonamide bond.

Experimental Protocol: Live-Cell Imaging with Fluoro-NAB

This protocol provides a self-validating system by including both a positive control (stimulating cells to alter thiol levels) and a negative control.

-

Cell Culture:

-

Plate HeLa cells on a glass-bottom imaging dish.

-

Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a 5% CO2 incubator until they reach 60-70% confluency.

-

-

Probe Preparation:

-

Prepare a 10 mM stock solution of Fluoro-NAB in anhydrous DMSO.

-

On the day of the experiment, dilute the stock solution to a final working concentration of 5 µM in serum-free cell culture medium. Vortex thoroughly.

-

-

Cell Staining and Treatment:

-

Wash the HeLa cells twice with warm phosphate-buffered saline (PBS).

-

Add the 5 µM Fluoro-NAB solution to the cells and incubate for 30 minutes at 37 °C.

-

Control Group: After incubation, wash the cells twice with PBS and add fresh culture medium.

-

Thiol Depletion Group (Negative Control): For a separate dish, pre-treat cells with 1 mM N-ethylmaleimide (NEM), a thiol-scavenging agent, for 30 minutes before adding the probe. NEM will deplete intracellular GSH, preventing probe activation.

-

Wash the cells twice with PBS to remove excess probe. Add fresh culture medium or imaging buffer.

-

-

Fluorescence Microscopy:

-

Image the cells using a confocal microscope equipped with a 488 nm laser for excitation.

-

Collect emission from 500 nm to 600 nm.

-

Use identical imaging parameters (laser power, gain, pinhole) for all experimental groups to ensure comparability.

-

-

Expected Results & Validation:

-

Control Group: Cells should exhibit bright intracellular fluorescence, indicating the probe has been activated by endogenous GSH.

-

NEM-Treated Group: Cells should show significantly diminished fluorescence compared to the control group. This validates that the probe's "turn-on" response is dependent on intracellular thiols. The difference in signal between these two groups confirms the probe's specificity and the self-validating nature of the experiment.

-

Conclusion

This compound is a powerful and rationally designed building block for creating highly sensitive and selective "turn-on" fluorescent probes. Its architecture elegantly combines a potent quencher (2-nitrobenzenesulfonyl) with a cleavable trigger (sulfonamide linkage) and a versatile handle for fluorophore conjugation (aminobutyl linker). By understanding the underlying principles of its synthesis and mechanism, researchers can effectively leverage this molecule to develop novel tools for visualizing complex biological processes, aiding in both fundamental research and the development of new diagnostic and therapeutic strategies.

References

- Vertex AI Search. (n.d.). Design principle and sensing mechanism of fluorescent probes targeting enzymes.

-

Maeda, H., et al. (2007). Design of a practical fluorescent probe for superoxide based on protection-deprotection chemistry of fluoresceins with benzenesulfonyl protecting groups. Chemistry & a European Journal, 13(7), 1946-1954. Retrieved from [Link]

-

Kar, P., & Anslyn, E. V. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 52(10), 2859-2869. Retrieved from [Link]

- Google Patents. (n.d.). CN101668734A - Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonamide derivatives.

-

ResearchGate. (n.d.). The applications of dual‐responsive fluorescent probes for disease diagnosis. Retrieved from [Link]

-

Kurosawa, W., Kan, T., & Fukuyama, T. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Retrieved from [Link]

-